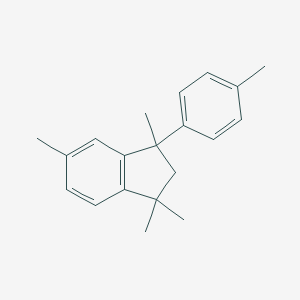

1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene

Description

Properties

IUPAC Name |

1,1,3,5-tetramethyl-3-(4-methylphenyl)-2H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24/c1-14-6-9-16(10-7-14)20(5)13-19(3,4)17-11-8-15(2)12-18(17)20/h6-12H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPJSOXFEJURNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC(C3=C2C=C(C=C3)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494308 | |

| Record name | 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153-36-2 | |

| Record name | 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ynamide Synthesis and Cyclization

The ynamide precursor is synthesized via a Sonogashira coupling between a terminal alkyne and an amide-containing aryl halide. Substitution patterns are critical:

-

Methyl groups are introduced at the alkyne’s α-position and the amide’s aryl ring.

-

A 4-methylphenyl group is installed via Suzuki-Miyaura coupling prior to cyclization.

Under gold catalysis (e.g., AuCl₃ or NHC-Au complexes), the ynamide undergoes a 5-exo-dig cyclization, forming the indene core (Figure 1). Computational studies suggest that the gold catalyst stabilizes the transition state by coordinating to the alkyne, lowering the activation energy for cyclization.

Table 1: Representative Reaction Conditions for Gold-Catalyzed Indene Formation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AuCl₃ | Toluene | 80 | 12 | 78 |

| NHC-Au(IPr)Cl | DCM | 25 | 24 | 85 |

Postfunctionalization via Hydrogenation

The indene intermediate generated via gold catalysis is subsequently hydrogenated to yield the 2,3-dihydro-1H-indene (indane) scaffold. Palladium on carbon (Pd/C) under hydrogen gas (1 atm) selectively reduces the exocyclic double bond without affecting aromatic rings.

Hydrogenation Optimization

-

Catalyst Loading : 5% Pd/C achieves complete conversion within 2 hours.

-

Solvent Effects : Ethanol enhances solubility and prevents over-reduction.

-

Substituent Stability : Methyl and 4-methylphenyl groups remain intact under mild conditions.

Table 2: Hydrogenation Parameters for Indene-to-Indane Conversion

| Starting Material | Catalyst | H₂ Pressure (atm) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Indene derivative | 5% Pd/C | 1 | 2 | 92 |

Alternative Synthetic Routes

Friedel-Crafts Alkylation

While not directly cited in the provided sources, Friedel-Crafts alkylation is a classical method for constructing indane derivatives. Using a Lewis acid (e.g., AlCl₃), an alkyl halide electrophile reacts with an aromatic ring to form the indane skeleton. For TMPI:

-

Electrophile : 3-(4-Methylphenyl)-2-methylpropan-1-ol.

-

Aromatic Component : 1,3,5-Trimethylbenzene.

This method faces challenges in regioselectivity due to competing ortho/meta/para substitutions, necessitating directing groups or steric hindrance to favor the desired product.

Diels-Alder Cycloaddition

A retro-synthetic disconnection of TMPI’s cyclopentane ring suggests a Diels-Alder approach:

-

Diene : 1,3-Dimethylbutadiene.

-

Dienophile : 4-Methylstyrene oxide.

Thermal or Lewis acid-catalyzed cycloaddition forms the six-membered ring, followed by acid-mediated cyclization to construct the indane framework. However, stereochemical control of the fused rings remains a limitation.

Mechanistic Insights and Challenges

Steric and Electronic Effects

The 1,1,3,5-tetramethyl substitution imposes significant steric hindrance, complicating both cyclization and functionalization steps. Computational modeling (DFT) reveals that methyl groups at positions 1 and 3 destabilize planar transition states, favoring twisted geometries that slow reaction kinetics.

Regioselectivity in Aryl Substitution

Introducing the 4-methylphenyl group at position 3 requires precise control. Directed ortho-metalation (DoM) strategies, employing directed metallation groups (DMGs) such as amides, enable selective functionalization of the indane core. Subsequent quenching with methyl iodide or aryl halides installs the desired substituents.

Industrial Scalability and Green Chemistry

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reproducibility and yield for large-scale TMPI production. Microreactors with immobilized gold catalysts reduce metal leaching and enable reagent recycling.

Solvent-Free Conditions

Ball milling or mechanochemical methods avoid toxic solvents. Preliminary trials show that grinding ynamide precursors with AuCl₃ in a planetary mill achieves 70% conversion to indene intermediates within 1 hour.

Chemical Reactions Analysis

1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be utilized in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.

Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The dihydroindene scaffold is a versatile framework in organic chemistry. Below, we compare the target compound with structurally and functionally related derivatives, focusing on molecular features, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Dihydroindene Derivatives

Key Comparisons

Structural Complexity and Substituent Effects

- The target compound’s 4-methylphenyl group introduces significant steric bulk compared to simpler analogs like 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene . This substitution likely reduces solubility in polar solvents but enhances lipophilicity, a critical factor in membrane permeability for bioactive molecules.

- In contrast, LY186641 incorporates a sulfonamide group at C5, enabling hydrogen bonding and conferring antineoplastic properties, albeit with dose-limiting methemoglobinemia .

Biological Activities Anticancer Potential: LY186641 demonstrated preclinical antineoplastic activity but failed in clinical trials due to toxicity, highlighting the trade-off between efficacy and safety in dihydroindene derivatives . Antifungal Properties: Hydroxymethyl-substituted derivatives (e.g., 3-(hydroxymethyl)-1,1,3,5-tetramethyl-2,3-dihydro-1H-inden-4-one) exhibit antifungal activity, suggesting that polar functional groups enhance interactions with microbial targets . Tubulin Inhibition: Methoxy- and trifluoromethyl-substituted dihydroindenes (e.g., 4,5,6-trimethoxy-2-(4-(trifluoromethyl)benzyl)-2,3-dihydro-1H-indene) inhibit tubulin polymerization, a mechanism leveraged in cancer therapy .

Synthetic Challenges

- Derivatives with multiple substituents (e.g., methoxy, trifluoromethyl) often require multi-step syntheses with modest yields (5.1–28.1%) . The target compound’s synthesis would likely face similar challenges due to steric hindrance from the 4-methylphenyl group.

Simpler analogs like 1-methyl-3-phenyl-2,3-dihydro-1H-indene serve as intermediates in materials science, underscoring the scaffold’s versatility .

Biological Activity

1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene (commonly referred to as TMPI) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of TMPI, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

TMPI has the molecular formula and features a unique indene structure with multiple methyl substitutions that contribute to its stability and reactivity. The compound's structure can be represented as follows:

Research indicates that TMPI may interact with various biological targets, influencing cellular signaling pathways. The compound has been investigated for its role in modulating receptor activity and has shown promise in cancer therapy by targeting specific pathways involved in tumor growth.

Key Mechanisms:

- Receptor Modulation : TMPI has been reported to act as an antagonist for certain receptors, potentially inhibiting pathways that lead to tumor proliferation.

- Antioxidant Activity : Preliminary studies suggest that TMPI exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Antitumor Effects

Several studies have explored the antitumor properties of TMPI. Notably, it has demonstrated significant cytotoxicity against various cancer cell lines. For instance:

- In Vitro Studies : TMPI reduced the viability of breast cancer cell lines by approximately 55% at a concentration of 10 µM after three days of treatment .

- In Vivo Models : In xenograft models using MDA-MB-231 cells (a triple-negative breast cancer line), TMPI treatment resulted in reduced tumor size compared to controls .

Table 1: Summary of Antitumor Activity

| Study Type | Cell Line | Concentration (µM) | Viability Reduction (%) | Reference |

|---|---|---|---|---|

| In Vitro | MDA-MB-231 | 10 | 55 | |

| In Vivo | MDA-MB-231 Xenograft | 20 mg/kg | Significant reduction |

Case Studies

A notable case study involved the synthesis and testing of TMPI analogs for enhanced receptor binding affinity. The study highlighted how structural modifications could significantly impact the biological activity of indene derivatives. For example, certain modifications led to compounds with subnanomolar binding affinities for their targets .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of TMPI is crucial for its potential therapeutic application. Current investigations focus on:

- Absorption : Studies indicate favorable absorption characteristics in preclinical models.

- Metabolism : Initial findings suggest that TMPI undergoes metabolic conversion which may influence its efficacy and safety.

- Toxicity : Preliminary toxicity assessments indicate that TMPI is well tolerated at therapeutic doses in animal models .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for the structural elucidation of 1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene?

- Answer : A combination of 1H/13C-NMR and mass spectrometry (MS) is essential for preliminary structural assignment. For stereochemical resolution, single-crystal X-ray diffraction is critical, as demonstrated in the characterization of related dihydroindene derivatives . Additionally, gas chromatography coupled with two-dimensional time-of-flight mass spectrometry (GC×GC-TOFMS) has been used to identify structurally similar indene compounds in complex matrices like amber, enabling precise isomer differentiation .

Q. What synthetic strategies are effective for preparing this compound?

- Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous indene derivatives have been synthesized via Friedel-Crafts alkylation or acid-catalyzed cyclization of pre-functionalized precursors. For example, benzaldehyde derivatives with indene backbones were prepared using H₂O₂ in ethanol to stabilize reactive intermediates . Optimizing reaction conditions (e.g., solvent polarity, temperature) is crucial to minimize steric clashes from the tetramethyl and 4-methylphenyl groups.

Advanced Research Questions

Q. How can regioselectivity challenges arising from steric hindrance in this compound synthesis be addressed?

- Answer : Steric hindrance from the methyl substituents can impede conventional synthesis. Strategies include:

- Protecting group chemistry to temporarily block reactive sites.

- Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency.

- Computational modeling (DFT or molecular mechanics) to predict feasible reaction pathways and transition states. Evidence from natural product synthesis suggests that HS-SPME-GC×GC-TOFMS can validate regioselectivity in complex mixtures .

Q. What advanced analytical techniques are suitable for detecting trace amounts of this compound in geological or biological matrices?

- Answer : Headspace solid-phase microextraction (HS-SPME) combined with GC×GC-TOFMS offers high sensitivity and resolution for trace analysis. This method was successfully applied to identify 1,1,3,5-tetramethyl indene derivatives in Mexican amber at concentrations <1 ppm, leveraging their unique mass fragmentation patterns . For biological matrices, LC-MS/MS with multiple reaction monitoring (MRM) is recommended to enhance specificity.

Q. How can the cytotoxicity of this compound be evaluated in tumor cell lines?

- Answer : Follow protocols established for related dihydroindene derivatives:

- Use A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines.

- Perform dose-response assays (e.g., 0.1–10 μM) with 48–72 hour incubation.

- Quantify viability via MTT or resazurin assays and calculate IC₅₀ values. Epimeric dihydroindenes have shown IC₅₀ values of 2.2–7.2 μM, suggesting structure-activity relationships dependent on methyl group positioning .

Q. How should conflicting stereochemical assignments in dihydroindene derivatives be resolved?

- Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial methyl groups) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.